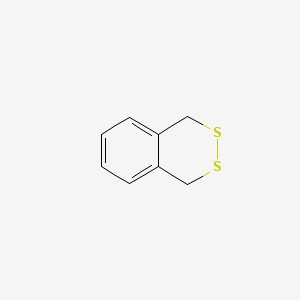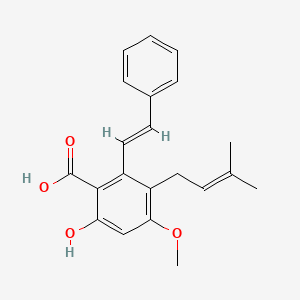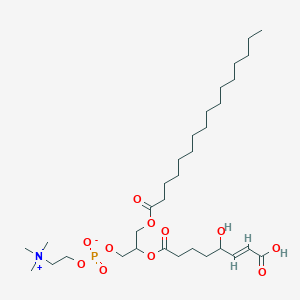
Cidine
Overview
Description
Cidine is a gastroprokinetic agent and antiulcer benzamide . It has agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors . It is typically used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Molecular Structure Analysis
Cidine, also known as Cinitapride, has a molecular formula of C21H30N4O4 . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .
Scientific Research Applications
Gastrointestinal Disorders Treatment
Cinitapride hydrogen tartrate is a gastroprokinetic drug . It is indicated to treat gastrointestinal disorders associated with motility disturbances like gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Prokinetic Agent
Cinitapride hydrogen tartrate is a prokinetic agent . It acts against serotoninergic 5-HT2 and D2 dopaminergic receptors . It is widely prescribed for GERD and epigastric pain .
Antiemetic Properties
Cinitapride has antiemetic properties . It is typically used for the treatment of gastrointestinal motility disorders .
Immediate Release Tablet Formulation
Cinitapride hydrogen tartrate has been used in the development and optimization of immediate release (IR) tablet formulations . The aim is to achieve rapid disintegration, improving the bioavailability of the drug .
Fast Disintegrating Oral Thin Films
Efforts have been made to develop fast disintegrating oral thin films of Cinitapride hydrogen tartrate . The objective is to achieve rapid disintegration and further improve the bioavailability of the drug .
Analytical Methods for Estimation
Various analytical methods have been developed for the estimation of Cinitapride . These methods include UV spectrophotometry and HPLC methods in pure form, pharmaceutical formulation, and plasma .
Mechanism of Action
Target of Action
Cinitapride hydrogen tartrate, also known as Cidine, is a benzamide with gastroprokinetic and antiemetic properties . It primarily targets the 5-HT1, 5-HT2, and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and secretion .
Mode of Action
Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . As an agonist, it stimulates the receptors, enhancing their activity. As an antagonist, it blocks the receptors, inhibiting their activity . This interaction with its targets results in increased gastrointestinal motility and decreased gastric acid secretion .
Biochemical Pathways
Its mechanism of action suggests that it influences theserotonergic pathways in the gastrointestinal tract . By acting on the 5-HT receptors, it modulates the release and action of serotonin, a neurotransmitter that plays a key role in gastrointestinal motility .
Pharmacokinetics
The pharmacokinetics of Cinitapride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Cinitapride is absorbed and reaches maximum plasma levels within two hours . Its elimination half-life is between 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of Cinitapride .
Result of Action
The primary result of Cinitapride’s action is the enhancement of gastrointestinal motility and the reduction of gastric acid secretion . This leads to improved gastric emptying and decreased gastroesophageal reflux, making it effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQARCBMWOJWOA-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cidine | |
CAS RN |
67135-13-1 | |
| Record name | Cinitapride hydrogen tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



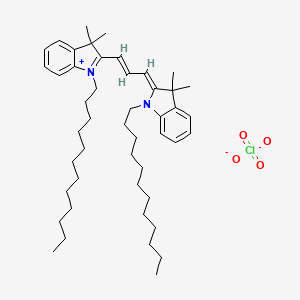

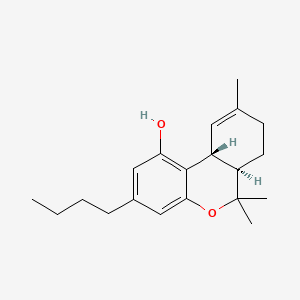
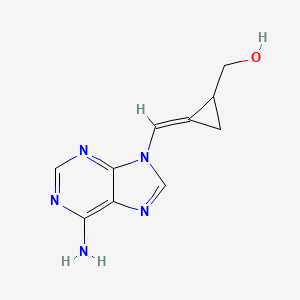
![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)
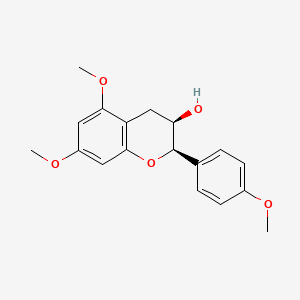
![acetic acid [(1R,4bR,5R,8R,10S,10aS,12aS)-1-(3-furanyl)-8,10-dihydroxy-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1232800.png)
![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)
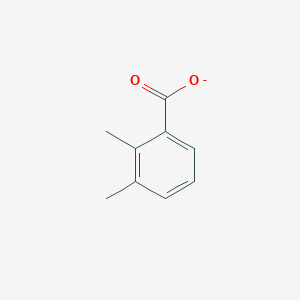
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1232806.png)
